molecular formula C26H20ClFN2O2 B612186 Brilanestrant CAS No. 1365888-06-7

Brilanestrant

Katalognummer B612186
CAS-Nummer: 1365888-06-7
Molekulargewicht: 446.9064
InChI-Schlüssel: BURHGPHDEVGCEZ-KJGLQBJMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Brilanestrant is an orally available, nonsteroidal selective estrogen receptor degrader (SERD) with potential antineoplastic activity . Upon oral administration, Brilanestrant binds to the estrogen receptor and induces a conformational change that results in the degradation of the receptor .


Synthesis Analysis

The synthesis of Brilanestrant involves complex chemical reactions. A study has evaluated the binding and antagonism/downregulation of the Brilanestrant molecule in estrogen receptor-α via quantum mechanics/molecular mechanics, molecular dynamics, and binding free energy calculations .


Molecular Structure Analysis

The molecular formula of Brilanestrant is C26H20ClFN2O2 . It has a molecular weight of 446.9 g/mol . The IUPAC name for Brilanestrant is (E)-3-[4-[(E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-enyl]phenyl]prop-2-enoic acid .

Wissenschaftliche Forschungsanwendungen

  • Brilanestrant as a Selective Estrogen Receptor Degrader : Brilanestrant is an orally available, nonsteroidal selective estrogen receptor degrader (SERD). It works by binding to the estrogen receptor and inducing a conformational change that leads to the receptor's degradation, which may inhibit the growth and survival of estrogen receptor (ER)-expressing cancer cells (Definitions, 2020).

  • Binding and Antagonism in Estrogen Receptor-α : A study evaluated brilanestrant's binding and antagonism in ER-α through various computational methods, including molecular docking, quantum mechanics/molecular mechanics (QM/MM) calculations, and molecular dynamics simulation. This research provides insights into the binding mechanism of brilanestrant and its potential as a novel SERD for treating endocrine-resistant positive breast cancer (Chinnasamy, Saravanan, & Poomani, 2020).

  • Mechanistic Insights : The study involving quantum mechanics/molecular mechanics and molecular dynamics simulation revealed details about brilanestrant's binding nature, its charge density distribution in intermolecular interactions, and its effect on key residues responsible for ERα downregulation. This deeper understanding is crucial for designing more effective SERDs (Chinnasamy, Saravanan, & Poomani, 2020).

Safety And Hazards

Brilanestrant is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Zukünftige Richtungen

Brilanestrant is one of the second-generation nonsteroidal SERDs. It shows promise in treating ESR1-mutated metastatic breast cancers . As clinical data continue to mature on these next-generation endocrine therapies, important questions will emerge related to the optimal sequence of therapeutic options and the genomic and molecular landscape of resistance to these agents .

Eigenschaften

IUPAC Name

(E)-3-[4-[(E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-enyl]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN2O2/c1-2-21(22-10-9-20(28)14-23(22)27)26(18-8-11-24-19(13-18)15-29-30-24)17-6-3-16(4-7-17)5-12-25(31)32/h3-15H,2H2,1H3,(H,29,30)(H,31,32)/b12-5+,26-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURHGPHDEVGCEZ-KJGLQBJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC3=C(C=C2)NN=C3)C4=C(C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)/C=C/C(=O)O)\C2=CC3=C(C=C2)NN=C3)/C4=C(C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701336037
Record name Brilanestrant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brilanestrant

CAS RN

1365888-06-7
Record name Brilanestrant [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365888067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GDC-0810
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12253
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brilanestrant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRILANESTRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MM2R1A06R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
57
Citations
K Chinnasamy, M Saravanan… - Journal of Biomolecular …, 2020 - Taylor & Francis
Full article: Evaluation of binding and antagonism/downregulation of brilanestrant molecule in estrogen receptor-α via quantum mechanics/molecular mechanics, molecular dynamics …
Number of citations: 9 www.tandfonline.com
MR Lloyd, SA Wander, E Hamilton… - Therapeutic …, 2022 - journals.sagepub.com
… One example is brilanestrant (GDC0810), an oral SERD that was removed from development by Roche after a phase II clinical trial failed to demonstrate comparable or superior efficacy …
Number of citations: 28 journals.sagepub.com
I Garcia-Fructuoso, R Gomez-Bravo… - Current Opinion in …, 2022 - ingentaconnect.com
… The first molecule to be clinically investigated was brilanestrant, a full transcriptional antagonist and degrader of ERa, which failed to show any superior or comparable efficacy to …
Number of citations: 7 www.ingentaconnect.com
Y Wang, SC Tang - Cancer and Metastasis Reviews, 2022 - Springer
Hormonal therapy plays a vital part in the treatment of estrogen receptor–positive (ER +) breast cancer. ER can be activated in a ligand-dependent and independent manner. Currently …
Number of citations: 18 link.springer.com
T Downton, F Zhou, D Segara… - Drug Design …, 2022 - Taylor & Francis
Several endocrine therapies are currently available for the treatment of estrogen receptor (ER) positive breast cancer, but the clinical benefit of these agents is limited by endocrine …
Number of citations: 18 www.tandfonline.com
C Hernando, B Ortega-Morillo, M Tapia… - International journal of …, 2021 - mdpi.com
… Brilanestrant is one of the second-generation of nonsteroidal SERDs. It is a potent ERα-binder, a … However, when brilanestrant was compared with fulvestrant in a phase II clinical trial (…
Number of citations: 66 www.mdpi.com
Z Piryaei, Z Salehi, MR Tahsili, E Ebrahimie… - Informatics in Medicine …, 2022 - Elsevier
… LINC01016 was up-regulated in the meta-analysis, individual datasets, and cell lines treated with Tamoxifen and down-regulated with Fulvestrant and Brilanestrant. Our findings …
Number of citations: 2 www.sciencedirect.com
ER Kabir, N Nausheen, N Mustafa - Annals of Oncology, 2021 - annalsofoncology.org
… The predicted human oral absorption of brilanestrant was 79.35%. Simvastatin, lovastatin and mevastatin showed excellent human oral absorption (100%). They also showed excellent …
Number of citations: 0 www.annalsofoncology.org
JS Scott, B Barlaam - Expert Opinion on Therapeutic Patents, 2022 - Taylor & Francis
Introduction The estrogen receptor (ER) is a clinically validated oncology target with a pivotal role in hormonally driven breast cancer, the most prevalent form of female cancer. Current …
Number of citations: 6 www.tandfonline.com
H Qin, Y Zhang, Y Lou, Z Pan, F Song… - Current Medicinal …, 2022 - ingentaconnect.com
Estrogen receptors (ERs) are steroid hormone receptors, which belong to a large nuclear receptor family. Endocrine diseases correlate strongly with dysregulated ER signaling. …
Number of citations: 9 www.ingentaconnect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.